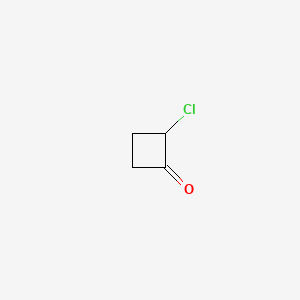

2-Chlorocyclobutan-1-one

Übersicht

Beschreibung

2-Chlorocyclobutan-1-one is a chemical compound with the molecular formula C4H5ClO. It has an average mass of 104.535 Da and a monoisotopic mass of 104.002892 Da . It is used in laboratory chemicals and for the synthesis of substances .

Synthesis Analysis

The synthesis of cyclobutane compounds, including this compound, can be achieved through various methods such as [2+2] cycloadditions, cyclopropanol ring expansions, and ring enlargement of oxaspiropentanes . The use of retrosynthetic analysis, which was introduced in the 1960s, has transformed chemical synthesis analysis and pathway design from a complex problem to a regular process .Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C4H5ClO. The compound’s average mass is 104.535 Da, and its monoisotopic mass is 104.002892 Da .Wissenschaftliche Forschungsanwendungen

Nanotechnology in Agriculture:

- Nano-silicon dioxide (nano-SiO2) has been found to mitigate the adverse effects of salt stress on plants like Cucurbita pepo L. This research highlights the potential of nanotechnology in agriculture, particularly in enhancing plant resistance to environmental stressors through the improvement of antioxidant systems (Siddiqui et al., 2014).

Pharmaceutical Applications:

- Chlorobutanol, a derivative of chlorocyclobutane, is used as a pharmaceutical preservative and sedative hypnotic. It has been found to inhibit brain-type voltage-gated sodium channels, which may contribute to its pharmacological effects (Kracke & Landrum, 2011).

Chemical Synthesis:

- Research has demonstrated the synthesis of 1-monoesters of 2-ketoalkanedioic acids, such as octyl α-ketoglutarate, from cycloalkene-1-carboxylates. This showcases the utility of cyclobutane derivatives in the synthesis of important chemical compounds (Jung & Deng, 2012).

Molecular Studies:

- The molecular structure and behavior of benzocyclobutadiene, a derivative of chlorocyclobutane, have been studied using techniques like nuclear magnetic resonance. This research aids in understanding the aromaticity and antiaromaticity of cyclic delocalized pi-electron systems (Trahanovsky & Fischer, 1990).

Study of Reaction Mechanisms:

- Research into the cine substitution in fused chlorocyclobutanones by various nucleophiles has been conducted, providing insights into reaction mechanisms and potentially forming new compounds through unique reaction pathways (Hassner et al., 1990).

Biological Studies:

- Studies on bioactive cyclobutane-containing alkaloids have shown that these compounds, isolated from terrestrial and marine species, exhibit a range of biological activities, including antimicrobial and anticancer properties (Dembitsky, 2007).

Safety and Hazards

According to the safety data sheet, 2-Chlorocyclobutan-1-one is a highly flammable liquid and vapor. It may be corrosive to metals. In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .

Relevant Papers The relevant papers for this compound include studies on the stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones . These papers provide valuable insights into the synthesis, properties, and potential applications of this compound. Further analysis of these papers could provide more detailed information on the compound.

Wirkmechanismus

Target of Action

Cyclobutane motifs, which 2-chlorocyclobutan-1-one contains, are prevalent in various drugs and drug prototypes, exhibiting distinctive structures and broad bioactivities .

Mode of Action

It’s known that the [2 + 2] cycloaddition is the primary and most commonly used method for synthesizing cyclobutanes . This could suggest that this compound might interact with its targets through a similar mechanism.

Biochemical Pathways

Cyclobutane-containing compounds are known to be involved in a variety of biological activities, indicating their potential impact on multiple biochemical pathways .

Pharmacokinetics

Pharmacokinetic studies would be necessary to determine these properties and their impact on the compound’s bioavailability .

Result of Action

Cyclobutane motifs are known to serve as crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry . This suggests that this compound could potentially have significant molecular and cellular effects.

Action Environment

It’s known that environmental factors can significantly impact the action of chemical compounds .

Eigenschaften

IUPAC Name |

2-chlorocyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO/c5-3-1-2-4(3)6/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGHOAAYJDWPGRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50504427 | |

| Record name | 2-Chlorocyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20686-67-3 | |

| Record name | 2-Chlorocyclobutanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20686-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorocyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

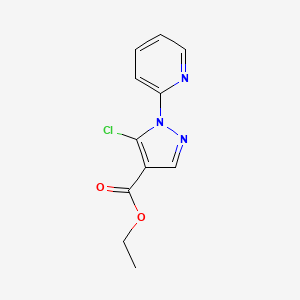

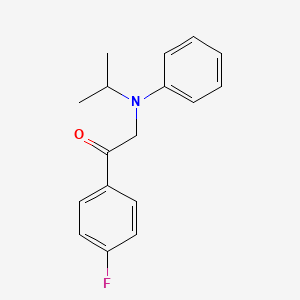

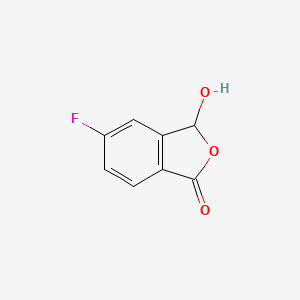

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1601307.png)